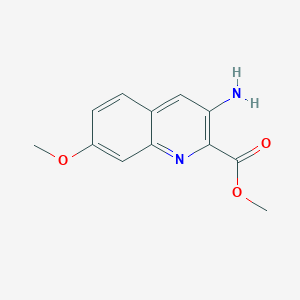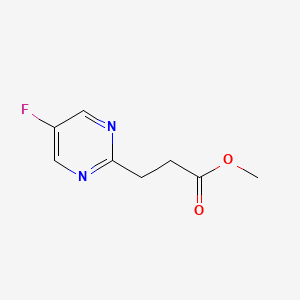
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of three chlorine atoms at positions 3, 5, and 6 of the indole ring, and a tert-butyl ester group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate typically involves the chlorination of an indole precursor followed by esterification. One common method starts with the chlorination of 1H-indole using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride. The chlorinated indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent control of reaction conditions, is essential for large-scale production.
化学反応の分析
Types of Reactions
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxindole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Major Products Formed
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.
Reduction: Formation of dechlorinated indole derivatives.
Oxidation: Formation of oxindole derivatives with potential biological activity.
科学的研究の応用
tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups, providing different chemical reactivity and potential biological activities.
Uniqueness
The presence of three chlorine atoms in tert-Butyl 3,5,6-trichloro-1H-indole-1-carboxylate makes it unique compared to other indole derivatives. This structural feature enhances its reactivity in substitution reactions and may contribute to its distinct biological activities. The tert-butyl ester group also provides stability and lipophilicity, making it a valuable compound for various research applications.
特性
分子式 |
C13H12Cl3NO2 |
|---|---|
分子量 |
320.6 g/mol |
IUPAC名 |
tert-butyl 3,5,6-trichloroindole-1-carboxylate |
InChI |
InChI=1S/C13H12Cl3NO2/c1-13(2,3)19-12(18)17-6-10(16)7-4-8(14)9(15)5-11(7)17/h4-6H,1-3H3 |
InChIキー |
SXULFLGORIAWOS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)



![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)

![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/no-structure.png)
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)



